(E)-3-(2-氯苯基)-N-(5-(4-氟苯基)-1,3,4-噁二唑-2-基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an oxadiazole ring attached to a phenyl ring at one end and an acrylamide group at the other. The presence of various functional groups like the phenyl rings and the acrylamide group can significantly influence its chemical and physical properties .Chemical Reactions Analysis
As an oxadiazole derivative, this compound could potentially participate in a variety of chemical reactions. The acrylamide group could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring, phenyl rings, and acrylamide group could contribute to its polarity, solubility, and reactivity .科学研究应用
蛋白中的荧光猝灭研究
(E)-3-(2-氯苯基)-N-(5-(4-氟苯基)-1,3,4-恶二唑-2-基)丙烯酰胺作为丙烯酰胺的一种类型,已用于蛋白质的荧光猝灭研究。它作为色氨酸荧光的有效猝灭剂,提供了对蛋白质结构中色氨酸残基暴露的见解。此应用对于理解蛋白质构象变化和相互作用至关重要 (Eftink & Ghiron, 1976)。
杂环化合物的合成
该化合物用作咪唑、1,3,4-恶二唑、1,3,4-噻二唑等各种杂环化合物的合成前体。这些合成的化合物已显示出在抗菌活性方面的潜力 (Elmagd 等,2017)。
聚合物材料开发
在聚合物科学中,该化合物的衍生物已被用于开发具有特定性质(如热稳定性和荧光特性)的聚合物。这些聚合物在各个领域都有应用,包括有机电子学 (Chen & Yun Chen, 2005)。
抗癌和抗菌研究
多项研究探索了 (E)-3-(2-氯苯基)-N-(5-(4-氟苯基)-1,3,4-恶二唑-2-基)丙烯酰胺衍生物在抗癌和抗菌研究中的应用。这些化合物在抑制癌细胞和微生物的生长方面显示出有希望的结果 (Adimule 等,2014),(Arun 等,2003)。
燃料电池技术
该化合物的衍生物也在燃料电池技术中得到探索,特别是在为中高温燃料电池开发质子交换膜方面 (Xu 等,2013)。
放射性药物和成像
在放射性药物研究中,丙烯酰胺衍生物,包括 (E)-3-(2-氯苯基)-N-(5-(4-氟苯基)-1,3,4-恶二唑-2-基)丙烯酰胺,正在研究其在成像和癌症治疗中的潜力,尤其是在正电子发射断层扫描 (PET) (Ortu 等,2002),(Vasdev 等,2004)。
未来方向
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-14-4-2-1-3-11(14)7-10-15(23)20-17-22-21-16(24-17)12-5-8-13(19)9-6-12/h1-10H,(H,20,22,23)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVUZHODGCWXAC-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。